Quantification of Whole-Body Glycine Decarboxylation Flux Using [1,2-13C2]Glycine in Humans
[1,2-13C2]Glycine enables the first-ever quantification of human glycine cleavage system (GCS) flux via breath 13CO2 measurement, a measurement that is impossible with unlabeled glycine and confounded by label scrambling when using single-position 13C-glycine tracers [1]. The doubly-labeled tracer permits simultaneous tracking of both the C1-carboxyl carbon (released as 13CO2 upon decarboxylation) and the C2-α-carbon (retained in metabolic products or also released via subsequent one-carbon metabolism).
| Evidence Dimension | Glycine decarboxylation flux measurement capability |
|---|---|
| Target Compound Data | Glycine decarboxylation quantified at 190 ± 41 μmol/(kg·h), representing 39 ± 6% of total whole-body glycine flux (463 ± 55 μmol/(kg·h)) |
| Comparator Or Baseline | Unlabeled glycine: no flux quantification possible. [1-13C]-glycine or [2-13C]-glycine: label scrambling via SHMT prevents accurate pathway-specific flux deconvolution. |
| Quantified Difference | Absolute quantitative flux data (190 μmol/(kg·h) GCS flux) uniquely obtainable with the 1,2-13C2 tracer |
| Conditions | Primed, constant intravenous infusion of 9.26 μmol/(kg·h) [1,2-13C2]glycine in healthy human volunteers (n=5) in fed state; plasma isotopic enrichment and breath 13CO2 measured by GC-MS and isotope ratio MS |
Why This Matters
This represents the first and foundational quantitative measurement of human glycine cleavage kinetics, establishing a benchmark that cannot be achieved with alternative glycine tracers and directly informs procurement decisions for one-carbon metabolism research.
- [1] Lamers Y, Williamson J, Gilbert LR, Stacpoole PW, Gregory JF 3rd. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine. J Nutr. 2007;137(12):2647-2652. doi:10.1093/jn/137.12.2647. PMID: 18029478. View Source
